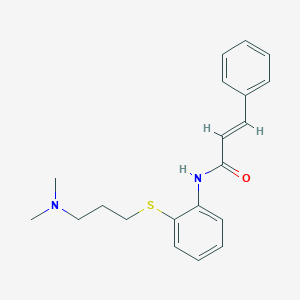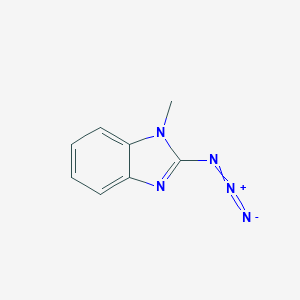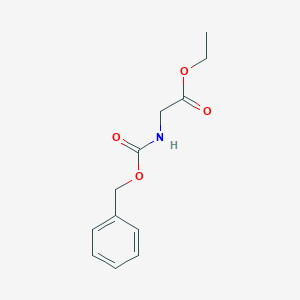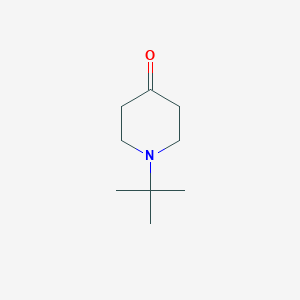
1-tert-Butyl-piperidin-4-one
Descripción general
Descripción
“1-tert-Butyl-piperidin-4-one” is a chemical compound with the CAS Number: 1465-76-5 . It has a molecular weight of 155.24 and a molecular formula of C9H17NO . It is a liquid at room temperature .
Synthesis Analysis
Piperidine derivatives are widely used in the synthesis of various pharmaceuticals . They can be synthesized by various methods, including the Mannich reaction, which involves the condensation of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones can be synthesized by reacting 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .
Molecular Structure Analysis
The molecular structure of “1-tert-Butyl-piperidin-4-one” is characterized by a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The InChI Code for this compound is 1S/C9H17NO/c1-9(2,3)10-6-4-8(11)5-7-10/h4-7H2,1-3H3 .
Chemical Reactions Analysis
Piperidine derivatives, including “1-tert-Butyl-piperidin-4-one”, are involved in various chemical reactions. For instance, they can undergo hydrogenation, cyclization, cycloaddition, annulation, and amination . They can also participate in multicomponent reactions .
Physical And Chemical Properties Analysis
“1-tert-Butyl-piperidin-4-one” has a density of 1.0±0.1 g/cm3, a boiling point of 225.0±15.0 °C at 760 mmHg, and a flash point of 83.5±10.0 °C . It has a vapor pressure of 0.1±0.4 mmHg at 25°C and a refractive index of 1.473 . Its LogP value is 0.88, indicating its lipophilicity .
Aplicaciones Científicas De Investigación
Role in Drug Designing
Piperidines, including 1-tert-Butyl-piperidin-4-one, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Piperidine Derivatives
1-tert-Butyl-piperidin-4-one can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological and Pharmacological Activity
Piperidines and their derivatives, including 1-tert-Butyl-piperidin-4-one, have been studied for their biological and pharmacological activity . This includes the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Synthesis of Arylurea Derivatives
1-tert-Butyl-piperidin-4-one has been used in the synthesis of arylurea derivatives of aryloxy (1-phenylpropyl) alicyclic diamines . These compounds have shown high antimicrobial activity and selectivity over mammalian cells .
Synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one Derivatives
1-tert-Butyl-piperidin-4-one can be used in the one-pot synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives . These compounds have been synthesized using greener deep eutectic solvent media .
Synthesis of Spirorifamycins
1-tert-Butyl-piperidin-4-one, also known as 1-Boc-4-piperidone, may be used in the synthesis of spirorifamycins containing a piperidine ring structure .
Safety and Hazards
Direcciones Futuras
Piperidine derivatives, including “1-tert-Butyl-piperidin-4-one”, have significant potential in the field of drug discovery due to their wide range of biological activities . They are key components in the production of drugs and are being utilized in different therapeutic applications . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine derivatives can interact with various biological targets, leading to a wide range of pharmacological effects .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
Propiedades
IUPAC Name |
1-tert-butylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2,3)10-6-4-8(11)5-7-10/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPMJJGLSFUOPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163383 | |
| Record name | 1-tert-Butyl-4-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-piperidin-4-one | |
CAS RN |
1465-76-5 | |
| Record name | 1-tert-Butyl-4-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1465-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl-4-piperidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-tert-Butyl-4-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl-4-piperidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


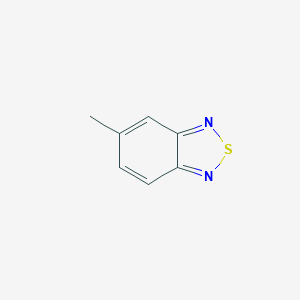
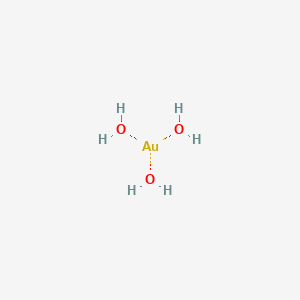

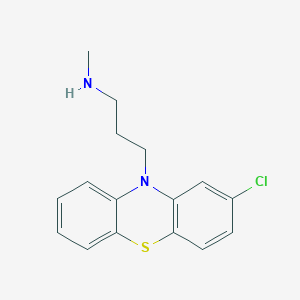





![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)
